Dibutyl (2,2-dichloroethenyl)phosphonate
Description
Dibutyl (2,2-dichloroethenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester backbone with two butyl groups and a 2,2-dichloroethenyl substituent. Its molecular formula is C10H19Cl2O3P, and it belongs to the class of phosphonates, which feature a direct carbon-phosphorus (C–P) bond. This structural feature distinguishes it from phosphate esters (e.g., Dichlorvos) and contributes to its hydrolytic stability . The compound is synthesized via nucleophilic substitution or condensation reactions, often involving trialkyl phosphites and halogenated precursors.
Properties
CAS No. |
54557-46-9 |
|---|---|
Molecular Formula |
C10H19Cl2O3P |
Molecular Weight |
289.13 g/mol |
IUPAC Name |
1-[butoxy(2,2-dichloroethenyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H19Cl2O3P/c1-3-5-7-14-16(13,9-10(11)12)15-8-6-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
RBERZGUKBLVDMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C=C(Cl)Cl)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of dibutyl phosphite with 2,2-dichloroethenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dibutyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The 2,2-dichloroethenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dibutyl (2,2-dichloroethenyl)phosphonate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dibutyl (2,2-dichloroethenyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Dibutyl (2,2-dichloroethenyl)phosphonate and Analogues
| Compound Name | Substituents | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| This compound | Butyl, 2,2-dichloroethenyl | C10H19Cl2O3P | Phosphonate ester, dichloroethenyl |
| Dichlorvos (O,O-Dimethyl-O-(2,2-dichloroethenyl)phosphate) | Methyl, 2,2-dichloroethenyl | C4H7Cl2O4P | Phosphate ester, dichloroethenyl |
| Diethyl 2-chloroethanephosphonate | Ethyl, 2-chloroethyl | C6H14ClO3P | Phosphonate ester, chloroethyl |
| Phosphonic acid, (trifluoromethyl)-, 2,2-dichloroethenyl propyl ester | Propyl, trifluoromethyl, dichloroethenyl | C7H10Cl2F3O3P | Phosphonate ester, trifluoromethyl |
Key Observations :
- The dichloroethenyl group is a shared feature in this compound and Dichlorvos, contributing to electrophilic reactivity and pesticidal activity .
- Alkyl chain differences : Butyl groups in the target compound enhance lipophilicity compared to methyl (Dichlorvos) or ethyl (Diethyl 2-chloroethanephosphonate), affecting solubility and environmental mobility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound Name | LogP<sup>a</sup> | Water Solubility | Hydrolytic Stability |
|---|---|---|---|
| This compound | ~3.5 (estimated) | Low | High (phosphonate C–P bond) |
| Dichlorvos | 1.9 | Moderate | Low (phosphate ester) |
| Diethyl 2-chloroethanephosphonate | 1.2 | Moderate | Moderate |
| Phosphonic acid, (trifluoromethyl)-, ... propyl ester | 4.4 (measured) | Very Low | High (fluorine effect) |
<sup>a</sup>LogP values indicate lipophilicity; higher values correlate with increased lipid solubility.
Key Findings :
- The phosphonate backbone in this compound confers greater resistance to hydrolysis compared to phosphate esters like Dichlorvos .
- Butyl groups reduce water solubility, making the compound more persistent in lipid-rich environments .
- Fluorinated analogues (e.g., ) exhibit exceptionally high LogP values, suggesting specialized applications in hydrophobic matrices .
Research Findings and Mechanistic Insights
- Kinetics of Dichloroethenyl Group Formation : The rearrangement of Trichlorfon to Dichlorvos follows first-order kinetics under alkaline conditions, with a rate constant of 1.2 × 10<sup>−3</sup> s<sup>−1</sup> at 25°C . This highlights the reactivity of the dichloroethenyl group in phosphate esters, a feature shared but stabilized in phosphonates.
- Hydrolysis Resistance : Phosphonates like this compound exhibit half-lives >100 days in neutral water, compared to <10 days for Dichlorvos .
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